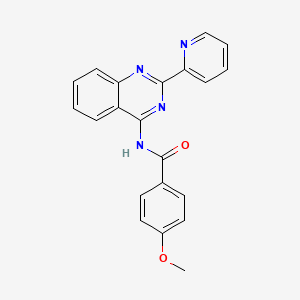

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide

描述

4-Methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide is a benzamide derivative featuring a quinazolin-4-yl core substituted at position 2 with a pyridin-2-yl group. The 4-methoxybenzoyl moiety is linked via an amide bond to the quinazoline nitrogen (position 4).

属性

分子式 |

C21H16N4O2 |

|---|---|

分子量 |

356.4 g/mol |

IUPAC 名称 |

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide |

InChI |

InChI=1S/C21H16N4O2/c1-27-15-11-9-14(10-12-15)21(26)25-19-16-6-2-3-7-17(16)23-20(24-19)18-8-4-5-13-22-18/h2-13H,1H3,(H,23,24,25,26) |

InChI 键 |

TTYULORVZLXLQA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

规范 SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide VUF 8504 VUF-8504 VUF8504 |

产品来源 |

United States |

准备方法

合成路线和反应条件: VUF8504 的合成涉及在特定条件下使 4-甲氧基苯甲酰氯与 2-(2-吡啶基)喹唑啉-4-胺反应 . 反应通常需要三乙胺等碱,并在二氯甲烷等有机溶剂中低温进行,以确保高产率和纯度 .

工业生产方法: 虽然 VUF8504 的详细工业生产方法尚未广泛记录,但合成可能会涉及扩大实验室程序,并针对成本、产量和安全性进行优化。 这可能包括使用连续流动反应器和自动化合成系统来提高效率和可重复性 .

化学反应分析

反应类型: VUF8504 主要由于存在甲氧基和酰胺键等反应性官能团而发生取代反应 .

常用试剂和条件:

取代反应: 这些反应通常涉及胺或硫醇等亲核试剂,在温和条件下取代甲氧基或修饰酰胺键.

氧化和还原: 虽然不太常见,但在特定条件下,VUF8504 可以发生氧化或还原反应,例如使用高锰酸钾等氧化剂或氢化铝锂等还原剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,与胺的取代反应可以产生各种酰胺衍生物,而氧化反应可以生成喹唑啉 N-氧化物 .

科学研究应用

作用机制

相似化合物的比较

Quinazoline-Based Derivatives

Key Compounds :

- 4-Methoxy-N-(2-methylquinazolin-4-yl)benzamide (45)

- 4-Methoxy-N-(2-trifluoromethylquinazolin-4-yl)benzamide (46)

These analogs, synthesized via coupling of 4-methoxybenzoic acid with 2-substituted quinazolin-4-amines, differ in the substituent at position 2 of the quinazoline ring (methyl, trifluoromethyl, or pyridin-2-yl). The antiplasmodial evaluation of 45 and 46 revealed moderate activity against Plasmodium falciparum (IC50: 1.2–3.8 µM), with the trifluoromethyl group (46 ) showing enhanced potency compared to the methyl group (45 ) due to its electron-withdrawing nature . The pyridin-2-yl substituent in the target compound may further modulate activity through π-π stacking or hydrogen bonding with biological targets.

Table 1: Antiplasmodial Activity of Quinazoline Derivatives

| Compound | Quinazoline Substituent (Position 2) | IC50 (µM) |

|---|---|---|

| 45 | Methyl | 3.8 |

| 46 | Trifluoromethyl | 1.2 |

| Target | Pyridin-2-yl | Not reported |

Benzamides with Heterocyclic Modifications

Key Compounds :

- 4-Methoxy-N-(pyridin-2-yl)benzamide (3j)

- 4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide

Compound 3j lacks the quinazoline core, instead featuring a direct pyridin-2-yl substitution. In contrast, thiadiazole-containing analogs (e.g., 4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) demonstrated notable activity against Pseudomonas aeruginosa, highlighting the role of the heterocycle in antimicrobial targeting .

Table 2: Structural and Functional Comparisons

| Compound | Heterocycle | Notable Activity |

|---|---|---|

| Target | Quinazoline | Not reported |

| 3j | Pyridine | N/A |

| Thiadiazole analog | 1,3,4-Thiadiazole | Anti-P. aeruginosa |

Crystallographic and Conformational Analysis

The crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide revealed a dihedral angle of 63.13° between the benzoyl and piperidine rings, compared to 72.60° in a pyrrolidine analog . Such conformational differences impact molecular packing and solubility. While the target compound’s crystal data are unavailable, its pyridin-2-ylquinazoline moiety likely adopts a planar conformation, facilitating intermolecular interactions in biological systems.

生物活性

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide, also known by its CAS number 148321-04-4, is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.

Chemical Structure

The molecular formula of this compound is . The chemical structure is characterized by the presence of a methoxy group and a pyridine moiety attached to a quinazoline core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities, including:

- Anticancer Activity : Many quinazoline compounds have been identified as potent inhibitors of specific protein kinases involved in cancer progression.

- Antiviral and Antibacterial Properties : Some derivatives have shown effectiveness against viral and bacterial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of this compound on cancer cell lines, it was found to exhibit an IC50 value indicative of its potency. For instance:

These values suggest that the compound effectively inhibits cell proliferation and induces apoptosis in specific cancer types.

The mechanism through which this compound exerts its anticancer effects involves inhibition of key signaling pathways. Specifically, it targets:

- Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit EGFR mutations associated with resistance to other therapies.

Structure-Activity Relationship (SAR)

The structural modifications on the quinazoline scaffold significantly influence the biological activity of derivatives. In SAR studies:

- Methoxy Group : The presence of the methoxy group at the para position enhances solubility and binding affinity.

- Pyridine Moiety : This component is critical for interaction with target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。